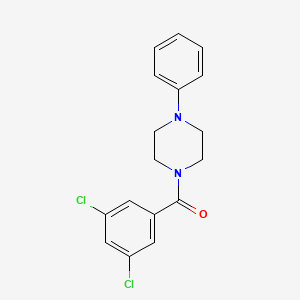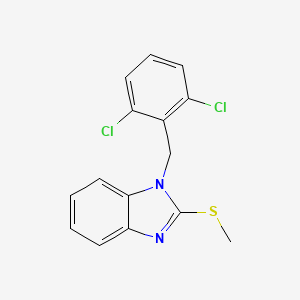
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine, also known as DTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTCP belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine is not fully understood, but it is believed to act as a partial agonist or antagonist at various receptor sites in the brain. This compound has been shown to bind to the dopamine D2 receptor, serotonin 5-HT1A receptor, and NMDA receptor, among others. By modulating the activity of these receptors, this compound may regulate the release and reuptake of neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum, which are regions of the brain involved in mood regulation. This compound has also been found to enhance the activity of NMDA receptors, which are important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptor sites. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, this compound has some limitations, including its potential toxicity and lack of specificity for certain receptor subtypes. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine. One area of interest is its potential as a treatment for mood disorders, such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Another area of research is the development of novel derivatives of this compound with improved selectivity and efficacy. Additionally, the use of this compound as a tool compound for studying the role of specific receptor subtypes in the brain could provide valuable insights into the underlying mechanisms of neurological disorders.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
Méthodes De Synthèse
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine can be synthesized by reacting 1-(2,3-dimethylphenyl)piperazine with trichloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into this compound by acidic workup. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-(2,3-dimethylphenyl)-4-(trichloroacetyl)piperazine has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a treatment for mood disorders.
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c1-10-4-3-5-12(11(10)2)18-6-8-19(9-7-18)13(20)14(15,16)17/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYZPGDHMNAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)





![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)